molecular formula C21H16FN5O3S B2936719 Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate CAS No. 894057-77-3

Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate

Cat. No. B2936719
CAS RN: 894057-77-3
M. Wt: 437.45
InChI Key: MYGLHDPVOQMYIW-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . Compounds of this class often exhibit various biological activities and are of interest in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a triazole ring fused with a pyridazine ring, with various substituents attached to the rings . The exact structure would depend on the specific substituents present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific substituents present. These could include factors such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research indicates that compounds similar to Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate are used in the synthesis of a variety of heterocyclic systems. These compounds serve as reagents for preparing various heterocyclic derivatives, which may exhibit a wide range of biological activities (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

Pharmacological Importance

Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance, suggesting that derivatives of the specified compound could also exhibit similar relevance in medicinal chemistry. For instance, synthesis and structure analysis of pyridazine analogs have led to insights into their potential therapeutic applications, including antimicrobial and anticancer properties (Hamdi Hamid Sallam et al., 2021).

Antioxidant and Anticancer Activities

Specific derivatives of the triazolo-thiadiazoles framework have been investigated for their in vitro antioxidant property and anticancer activity. These studies provide a foundation for understanding how this compound might be utilized in developing new therapeutic agents with potent antioxidant and anticancer activities (D. Sunil et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the triazole and thiadiazine moieties in its structure can make specific interactions with different target receptors . This suggests that the compound may exert its effects by binding to these receptors and modulating their activity.

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the compound’s potential bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s efficacy may be influenced by factors such as the pH of the environment, the presence of other substances, and the specific physiological conditions of the organism in which it is administered.

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific biological activity. Some triazole derivatives are used as pharmaceuticals and would have been subject to safety testing .

Future Directions

Future research on such compounds could involve the synthesis of new derivatives with different substituents, in order to explore their potential biological activities. This could include testing their activity against various biological targets, and investigating their potential use as pharmaceuticals .

properties

IUPAC Name

methyl 4-[[2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c1-30-20(29)14-4-8-16(9-5-14)23-19(28)12-31-21-25-24-18-11-10-17(26-27(18)21)13-2-6-15(22)7-3-13/h2-11H,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGLHDPVOQMYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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